![molecular formula C14H26BBrClNO2 B14794864 4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride](/img/structure/B14794864.png)
4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl]butan-1-amine;hydrochloride is a complex organic compound with a unique structure that includes a boron atom within a tricyclic framework
准备方法
The synthesis of 4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the tricyclic boron-containing core, followed by the introduction of the bromine and amine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and safety.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized under specific conditions, leading to the formation of boronic acids or esters.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing boron.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it a useful tool for studying biochemical pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The boron atom within the tricyclic framework can form reversible covalent bonds with certain biomolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar compounds include other boron-containing tricyclic molecules, such as:
- 4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine
- N-{(1R)-4-Bromo-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]dec-4-yl]butyl}-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The uniqueness of 4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride lies in its specific combination of functional groups and the presence of the hydrochloride salt, which can influence its solubility and stability.
属性
分子式 |
C14H26BBrClNO2 |
|---|---|
分子量 |
366.5 g/mol |
IUPAC 名称 |
4-bromo-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C14H25BBrNO2.ClH/c1-13(2)9-7-10(13)14(3)11(8-9)18-15(19-14)12(17)5-4-6-16;/h9-12H,4-8,17H2,1-3H3;1H/t9?,10?,11?,12?,14-;/m0./s1 |
InChI 键 |
CDYXWBZBKWTDFI-QGRIBYALSA-N |
手性 SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CCCBr)N.Cl |
规范 SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCBr)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


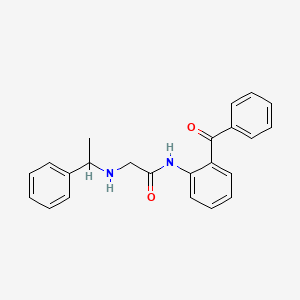
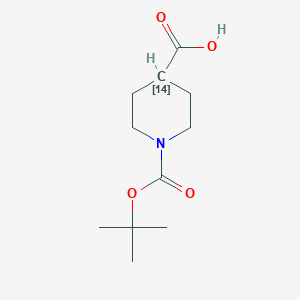
![4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14794795.png)
![Tert-butyl 3-[[(2-amino-3-methylbutanoyl)-ethylamino]methyl]piperidine-1-carboxylate](/img/structure/B14794800.png)
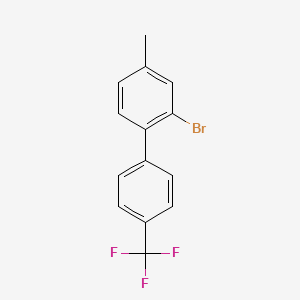
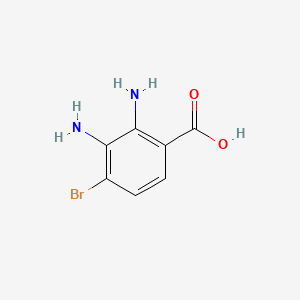
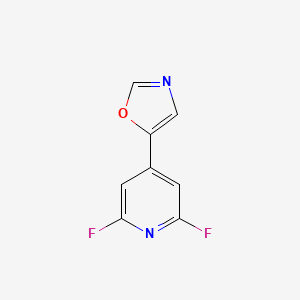

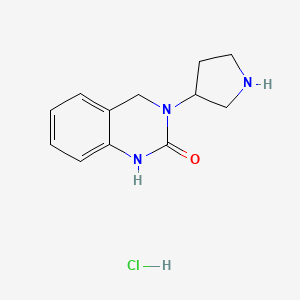
![6-Chloro-4-[(naphthalen-2-yl)oxy]-5-nitropyridine-3-carbonitrile](/img/structure/B14794841.png)
![1-O-[(3beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-beta-D-glucopyra nose](/img/structure/B14794844.png)
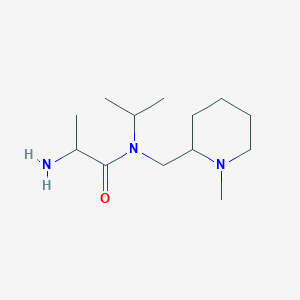
![(2S)-1-[(E)-octadec-9-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14794858.png)
![3-Pyrrolidin-3-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine](/img/structure/B14794876.png)
